(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
(3aS,6aS)-Ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-Ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-b]pyrrole core and subsequent functionalization. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3aS,6aS)-Ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.
Biological Activity
(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a hexahydropyrrolo[3,4-b]pyrrole core with an ethyl ester and a phenylethyl substituent. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of hexahydropyrrolo compounds exhibit significant antimicrobial activity. A study focused on pyrrole-based compounds demonstrated their efficacy against various bacterial strains, suggesting that modifications in the structure could enhance their antibacterial properties. The presence of the phenylethyl group is hypothesized to contribute to this activity by increasing lipophilicity and membrane permeability .
Antiparasitic Activity
The compound has shown promise in antiparasitic applications, particularly against Plasmodium species. In vitro studies have reported that pyrrole derivatives inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in parasites. Compounds similar to this compound have demonstrated nanomolar potency against P. falciparum and P. vivax DHODH . The selectivity for parasite enzymes over human counterparts suggests a favorable safety profile for potential therapeutic use.
The proposed mechanism involves the inhibition of DHODH, leading to disrupted pyrimidine biosynthesis. This disruption is critical during the early stages of parasite replication, effectively blocking the development of both blood and liver stages of malaria . The structural modifications in the compound enhance binding affinity to the target enzyme, as evidenced by X-ray crystallography studies that reveal distinct binding conformations compared to human enzymes .
Case Study 1: Efficacy Against Plasmodium
A recent study evaluated a series of pyrrole derivatives, including this compound. The results indicated that the compound exhibited an IC50 in the low nanomolar range against P. falciparum, with significant selectivity over mammalian DHODH enzymes. This suggests potential for development as an antimalarial agent .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR, various substituents on the pyrrole ring were tested. It was found that para-substituted phenyl groups enhanced biological activity significantly compared to meta or ortho substitutions. The study highlighted that specific alterations in the ethyl ester moiety could also improve potency against target enzymes .
Data Table: Biological Activity Summary
Activity Type | Target Organism | IC50 (nM) | Selectivity Ratio (Human:Parasite) |
---|---|---|---|
Antimicrobial | Various Bacteria | N/A | N/A |
Antimalarial | Plasmodium falciparum | <10 | >1000 |
Antimalarial | Plasmodium vivax | <20 | >1000 |
Properties
CAS No. |
370880-01-6 |
---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethyl (3aS,6aS)-1-[(1R)-1-phenylethyl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-3-21-17(20)18-11-15-9-10-19(16(15)12-18)13(2)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3/t13-,15+,16-/m1/s1 |
InChI Key |
LXDJUCZFLBOTOY-VNQPRFMTSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCN([C@@H]2C1)[C@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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